molecular formula C9H7FN2O2 B1393711 Methyl 7-fluoro-1H-indazole-3-carboxylate CAS No. 932041-13-9

Methyl 7-fluoro-1H-indazole-3-carboxylate

Cat. No.: B1393711
CAS No.: 932041-13-9
M. Wt: 194.16 g/mol
InChI Key: ILIKHLPMOCBIRX-UHFFFAOYSA-N
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Description

Methyl 7-fluoro-1H-indazole-3-carboxylate is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring.

Biochemical Analysis

Biochemical Properties

Methyl 7-fluoro-1H-indazole-3-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound is known to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context of the reaction. For instance, it may bind to the active site of an enzyme, altering its activity and thereby influencing the overall metabolic process. Additionally, this compound can form non-covalent interactions with proteins, affecting their conformation and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of signaling molecules, leading to changes in downstream signaling cascades. This can result in altered gene expression patterns, affecting cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, this compound can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the flux of metabolites through various pathways .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are important for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light and temperature fluctuations, can lead to gradual degradation. In in vitro and in vivo studies, this compound has been observed to exert long-term effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and exert specific biochemical effects, such as enzyme inhibition or activation. At higher doses, this compound can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biochemical response. Understanding these dosage effects is crucial for determining the safe and effective use of the compound in research .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell. Additionally, binding proteins may facilitate the localization and accumulation of this compound in specific cellular compartments. These transport and distribution mechanisms are critical for understanding the compound’s bioavailability and its effects on cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-fluoro-1H-indazole-3-carboxylate typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions, such as:

Chemical Reactions Analysis

Types of Reactions: Methyl 7-fluoro-1H-indazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 7-fluoro-1H-indazole-3-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex indazole derivatives.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 7-fluoro-1H-indazole-3-carboxylate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Uniqueness: Methyl 7-fluoro-1H-indazole-3-carboxylate is unique due to the specific positioning of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

methyl 7-fluoro-2H-indazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O2/c1-14-9(13)8-5-3-2-4-6(10)7(5)11-12-8/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILIKHLPMOCBIRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=CC=C(C2=NN1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90679880
Record name Methyl 7-fluoro-2H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

932041-13-9
Record name 1H-Indazole-3-carboxylic acid, 7-fluoro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=932041-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 7-fluoro-2H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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